molecular formula C9H12ClNO2 B1382222 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride CAS No. 1087761-42-9

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride

Cat. No.: B1382222
CAS No.: 1087761-42-9
M. Wt: 201.65 g/mol
InChI Key: VAOXROYHWZDYMZ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride is a benzoic acid derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a methyl (-CH3) group at the 4-position of the aromatic ring, with a hydrochloride counterion.

Properties

IUPAC Name

3-(aminomethyl)-4-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-2-3-7(9(11)12)4-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOXROYHWZDYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087761-42-9
Record name 3-(aminomethyl)-4-methylbenzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzoic acid.

    Aminomethylation: The carboxyl group of 4-methylbenzoic acid is aminomethylated using formaldehyde and ammonium chloride under acidic conditions to form 3-(Aminomethyl)-4-methylbenzoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-methylbenzoic acid are aminomethylated using formaldehyde and ammonium chloride.

    Purification: The crude product is purified through recrystallization or other suitable methods.

    Conversion to Hydrochloride: The purified product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the aminomethyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation can yield carboxylic acids or aldehydes.

    Reduction: Reduction can produce amines or other reduced derivatives.

    Substitution: Substitution reactions can yield a wide range of products, including different substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate for Drug Synthesis
    • 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their inhibitory effects on proteolytic enzymes such as trypsin, plasmin, and thrombin, which are important targets in the development of anticoagulants and other therapeutic agents .
  • Antiplasmin Agent Production
    • The compound is utilized in the production of antiplasmin agents, which are crucial for managing bleeding disorders. It is a precursor for cetraxate, a drug used to treat gastric ulcers by inhibiting gastric acid secretion .
  • Biological Activity
    • Research indicates that derivatives of this compound exhibit significant biological activity, making them potential candidates for drug development targeting various diseases, including cancer and cardiovascular disorders .

Case Study 1: Inhibition of Proteolytic Enzymes

A study demonstrated that benzylamine derivatives, including those derived from this compound, showed competitive inhibition against trypsin and thrombin. This suggests potential use in therapeutic formulations aimed at modulating blood coagulation processes.

Case Study 2: Synthesis of Antiplasmin Agents

Research focused on synthesizing antiplasmin agents from this compound showed that the resulting products effectively inhibited fibrinolysis in vitro. This supports its application in treating conditions where blood clotting needs to be controlled.

Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Pharmaceutical SynthesisIntermediate for drug productionKey precursor for cetraxate and other drugs
Enzyme InhibitionAnticoagulant developmentEffective against trypsin and thrombin
Antiplasmin AgentsManagement of bleeding disordersInhibits fibrinolysis effectively

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also participate in various metabolic pathways, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C9H12ClNO2 (calculated based on parent acid C9H11NO2 + HCl).
  • Functional Groups: Carboxylic acid (-COOH), aminomethyl (-CH2NH2), methyl (-CH3).
  • Applications: Potential intermediate in pharmaceutical synthesis or catalyst in organic reactions, inferred from structurally similar compounds .

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and applications:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight Solubility Key Applications/Notes References
3-(Aminomethyl)-4-methylbenzoic acid HCl C9H12ClNO2 3-aminomethyl, 4-methyl, benzoic acid 201.65 (calc.) Likely soluble in polar solvents* Pharmaceutical intermediate
3-(Aminomethyl)benzoic acid HCl C8H10ClNO2 3-aminomethyl, benzoic acid 187.62 Soluble in methanol, water (limited) Suzuki-Miyaura coupling intermediate
4-(Aminomethyl)benzoic acid methyl ester HCl C9H12ClNO2 4-aminomethyl, methyl ester 201.65 Soluble in organic solvents Isotope-labeled research compound
Cetraxate Hydrochloride C17H23ClNO4 Cyclohexylcarbonyloxy, propanoic acid 341.83 Soluble in methanol, sparingly in water Gastroprotective drug
3-(Aminomethyl)phenylboronic acid HCl C7H10BClNO2 3-aminomethyl, boronic acid 187.43 Water-miscible (as catalyst) Suzuki reactions, enzyme studies

*Inferred from Cetraxate Hydrochloride’s solubility profile .

Structural and Functional Differences

Substituent Position and Type: The target compound’s 4-methyl group distinguishes it from 3-(Aminomethyl)benzoic acid HCl, which lacks this substituent. Cetraxate Hydrochloride incorporates a bulky cyclohexylcarbonyloxy group, enabling gastroprotective activity via mucin secretion modulation, unlike simpler benzoic acid derivatives .

Functional Group Modifications: 4-(Aminomethyl)benzoic acid methyl ester HCl replaces the carboxylic acid with a methyl ester, altering reactivity (e.g., ester hydrolysis susceptibility) . Boronic Acid Derivatives (e.g., 3-(Aminomethyl)phenylboronic acid HCl) enable cross-coupling reactions, a property absent in the target compound .

Physicochemical Properties

  • Ester derivatives (e.g., 4-(Aminomethyl)benzoic acid methyl ester HCl) exhibit higher organic solvent compatibility due to reduced polarity .
  • Stability :

    • Hydrochloride salts generally enhance stability compared to free bases. The 4-methyl group in the target compound may sterically hinder degradation pathways, improving shelf life .

Key Research Findings and Limitations

  • Synthetic Challenges :
    • Diazotization and coupling steps (as in ) may require optimization to introduce the 4-methyl group without side reactions .
  • Toxicity Concerns: Safety data for 3-(Aminomethyl)benzoic acid HCl indicate acute oral toxicity and skin irritation risks, necessitating careful handling in laboratory settings .

Biological Activity

3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, also known by its CAS number 1087761-42-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

1. Antimicrobial Properties

Research indicates that derivatives of aminobenzoic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, thereby potentially offering therapeutic benefits in inflammatory conditions .

3. Hemostatic Activity

Recent studies have explored the hemostatic properties of related compounds. For instance, dipeptides containing aminobenzoic acid derivatives were tested for their effects on blood coagulation parameters such as thrombin time (TT) and activated partial thromboplastin time (aPTT). Results indicated that certain derivatives significantly decreased aPTT, suggesting potential applications in managing bleeding disorders .

4. Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antibacterial Activity : It likely inhibits bacterial enzymes involved in cell wall synthesis.
  • Anti-inflammatory Action : The compound modulates immune responses by influencing cytokine production.
  • Enzyme Inhibition : It binds to the active sites of enzymes like AChE, blocking their activity and altering neurotransmitter levels.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving multiple bacterial strains, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Response

Another study assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its role in modulating inflammatory responses.

Research Findings Summary Table

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryModulation of cytokine production
HemostaticReduction in aPTT
Enzyme InhibitionAChE inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Aminomethyl)-4-methylbenzoic acid hydrochloride, and how can purity be optimized?

  • Answer : Synthesis typically involves coupling reactions between 4-methylbenzoic acid derivatives and aminomethyl groups. A common approach is reductive amination using sodium cyanoborohydride (NaBH3CN) under acidic conditions, followed by HCl salt formation. Purity optimization requires rigorous purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by HPLC (>98% purity threshold). Melting point analysis (e.g., >248°C, as seen in analogous boronic acid hydrochlorides ) and NMR (¹H/¹³C) should confirm structural integrity. Trace impurities, such as unreacted intermediates, can be minimized using flash chromatography with silica gel and polar eluents .

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

  • Answer : The compound is slightly soluble in water due to its hydrochloride salt form. For aqueous solubility enhancement, use buffered solutions (e.g., PBS at pH 7.4) or co-solvents like DMSO (≤5% v/v). If precipitation occurs, sonication at 37°C or incremental addition of surfactants (e.g., Tween-80) can improve dispersion. Solubility profiles should be validated using UV-Vis spectroscopy at λmax ≈ 260 nm .

Q. What analytical techniques are critical for characterizing this compound’s stability under storage?

  • Answer : Stability studies require:

  • Thermogravimetric Analysis (TGA) : To assess decomposition temperatures (e.g., >236°C, as observed in structurally related hydrochlorides ).
  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks, monitoring changes via FTIR (amide bond integrity) and LC-MS (hydrolysis byproducts).
  • Long-Term Storage : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s reactivity in Suzuki-Miyaura coupling reactions?

  • Answer : Contradictions in cross-coupling efficiency may arise from boronic acid impurities or competing side reactions. To address this:

  • Pre-Activation : Pre-treat the compound with molecular sieves to remove moisture, which inhibits palladium catalysts.
  • Control Experiments : Use model substrates (e.g., phenylboronic acid) to benchmark reaction yields under identical conditions (e.g., Pd(PPh3)4, Na2CO3, 80°C).
  • Advanced Characterization : Employ ¹¹B NMR to verify boronic acid functionality and quantify inactive trimeric boroxine formation .

Q. What strategies are effective for evaluating the compound’s metabolic stability in pharmacokinetic studies?

  • Answer : Metabolic stability assays involve:

  • In Vitro Liver Microsomes : Incubate the compound with rat/human microsomes (1 mg/mL protein) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes, calculating half-life (t1/2) and intrinsic clearance (Clint).
  • Structural Modifications : Introduce deuterium at the aminomethyl group (e.g., CD2NH2) to retard CYP450-mediated oxidation, as seen in deuterated drug analogs .
  • Metabolite Identification : Use high-resolution MS to detect hydroxylated or demethylated metabolites, guided by fragmentation patterns .

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

  • Answer : Combine:

  • Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., trypsin-like proteases) using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level).
  • MD Simulations (GROMACS) : Simulate ligand-protein complexes in explicit solvent (100 ns trajectories) to assess binding stability (RMSD < 2 Å).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations at key binding residues to validate hotspot interactions .

Q. What experimental controls are essential when investigating the compound’s role in inhibiting bacterial growth?

  • Answer : For antimicrobial assays:

  • Positive Controls : Use established inhibitors (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) to benchmark MIC values.
  • Solvent Controls : Include DMSO-only groups to rule out solvent toxicity.
  • Resazurin Assays : Quantify metabolic inhibition in biofilms vs. planktonic cultures.
  • Resistance Checks : Serial passage bacteria for 20 generations to detect emergent resistance, correlating with genomic mutations via whole-genome sequencing .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for aminomethylation steps to avoid side reactions .
  • Safety : Use fume hoods and PPE when handling hydrochloride salts; refer to SDS guidelines for spill management .
  • Data Reproducibility : Report reaction yields as mean ± SD from triplicate experiments, with raw LC-MS spectra in supplementary materials .

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